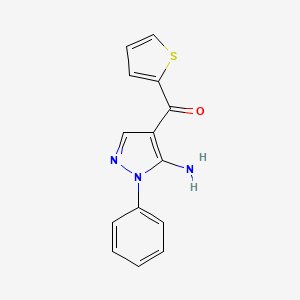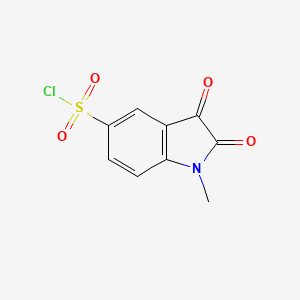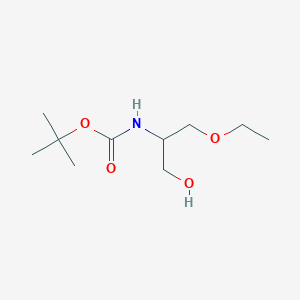
(2E)-1-(3-Bromophenyl)-3-(3-methoxyphenyl)prop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E)-1-(3-Bromophenyl)-3-(3-methoxyphenyl)prop-2-en-1-one, also known as 3-bromo-3-methoxybenzene prop-2-en-1-one, is a synthetic chemical compound that has been studied for its potential applications in scientific research. It is a member of the benzene family and is composed of a bromine atom, a methoxy group, and a prop-2-en-1-one group. This compound has been studied for its potential applications in a wide range of scientific fields, including organic synthesis, biochemistry, pharmacology, and toxicology.
Applications De Recherche Scientifique
(2E)-1-(3-Bromophenyl)-3-(3-methoxyphenyl)prop-2-en-1-one has been studied for its potential applications in a wide range of scientific fields. It has been used as a building block in organic synthesis, as it can be used to synthesize a variety of compounds, including pharmaceuticals, pesticides, and other organic compounds. It has also been studied for its potential use in biochemistry and pharmacology, as it has been shown to possess antimicrobial and antifungal properties. Additionally, it has been studied for its potential use in toxicology, as it has been shown to possess antibacterial and antifungal properties.
Mécanisme D'action
The exact mechanism of action of (2E)-1-(3-Bromophenyl)-3-(3-methoxyphenyl)prop-2-en-1-one is not yet fully understood. However, it is believed to act by inhibiting the activity of enzymes involved in the metabolism of certain compounds, such as amino acids and fatty acids. Additionally, it is believed to interact with certain proteins in the body, which may lead to the inhibition of certain biological processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not yet been fully studied. However, preliminary studies have shown that it may have potential applications in the treatment of certain diseases, such as cancer. Additionally, it has been shown to possess anti-inflammatory and antioxidant properties, which may be beneficial in the treatment of certain conditions.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using (2E)-1-(3-Bromophenyl)-3-(3-methoxyphenyl)prop-2-en-1-one in laboratory experiments is its relative ease of synthesis. Additionally, it can be used in a wide range of scientific fields, including organic synthesis, biochemistry, pharmacology, and toxicology. However, there are some limitations to using this compound in laboratory experiments. For example, it is a relatively expensive compound, and its effects on humans and other organisms have not yet been fully studied, so its safety is not yet known.
Orientations Futures
The potential future directions for (2E)-1-(3-Bromophenyl)-3-(3-methoxyphenyl)prop-2-en-1-one include further research into its biochemical and physiological effects, as well as its potential applications in the treatment of certain diseases. Additionally, further research is needed to determine the exact mechanism of action of this compound, as well as its potential toxicity. Finally, further research is needed to determine the optimal conditions for the synthesis of this compound, as well as the most effective methods for its use in laboratory experiments.
Méthodes De Synthèse
The synthesis of (2E)-1-(3-Bromophenyl)-3-(3-methoxyphenyl)prop-2-en-1-one is a multi-step process that involves the use of various organic reagents. The first step is the formation of (2E)-1-(3-Bromophenyl)-3-(3-methoxyphenyl)prop-2-en-1-onethoxyphenylmagnesium bromide, which is formed by reacting (2E)-1-(3-Bromophenyl)-3-(3-methoxyphenyl)prop-2-en-1-onethoxyphenol with magnesium bromide in an inert solvent. This intermediate compound is then reacted with ethyl prop-2-en-1-oate in the presence of a base, such as sodium hydroxide, to form the desired product. The reaction is typically carried out in an inert solvent, such as dichloromethane.
Propriétés
IUPAC Name |
(E)-1-(3-bromophenyl)-3-(3-methoxyphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrO2/c1-19-15-7-2-4-12(10-15)8-9-16(18)13-5-3-6-14(17)11-13/h2-11H,1H3/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZGZWEDIOIEKMI-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C=CC(=O)C2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)/C=C/C(=O)C2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[3-(Benzyloxy)-4-methoxyphenyl]-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B6343679.png)



![exo-cis-(+/-)-1-(N-Acetylmethyl)-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic anhydride; 98%](/img/structure/B6343704.png)








